molecular formula C23H14ClN5O3 B11099222 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11099222
M. Wt: 443.8 g/mol
InChI Key: GVKKRQKNXABQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with a diphenylamino group and a chloro group, as well as an isoindole-dione moiety. Its distinct chemical properties make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with diphenylamine under controlled conditions to form the diphenylamino-substituted triazine. This intermediate is then reacted with a chloro-substituted reagent to introduce the chloro group. Finally, the isoindole-dione moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .

Scientific Research Applications

2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its diphenylamino group can interact with protein targets, while the triazine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-diphenyl-1,3,5-triazine: Similar triazine structure but lacks the isoindole-dione moiety.

    4,6-diphenyl-1,3,5-triazine-2-amine: Contains an amine group instead of the chloro group.

    2,4,6-tris(diphenylamino)-1,3,5-triazine: Features multiple diphenylamino groups but no isoindole-dione moiety.

Uniqueness

What sets 2-{[4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]oxy}-1H-isoindole-1,3(2H)-dione apart is its combination of the triazine ring with the isoindole-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C23H14ClN5O3

Molecular Weight

443.8 g/mol

IUPAC Name

2-[[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]isoindole-1,3-dione

InChI

InChI=1S/C23H14ClN5O3/c24-21-25-22(28(15-9-3-1-4-10-15)16-11-5-2-6-12-16)27-23(26-21)32-29-19(30)17-13-7-8-14-18(17)20(29)31/h1-14H

InChI Key

GVKKRQKNXABQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)ON4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.